molecular formula C6H12O12P2 · 2Na B1153534 D-myo-Inositol-1,5-diphosphate (sodium salt)

D-myo-Inositol-1,5-diphosphate (sodium salt)

Cat. No.: B1153534
M. Wt: 384.1
InChI Key: QGQLGMXVAUVPIQ-QPEFWZSESA-L
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Description

D-myo-Inositol-1,5-phosphate (Ins(1,5)P) is a member of the inositol phosphate (InsP) molecular family that play critical roles as small, soluble second messengers in the transmission of cellular signals. The most studied InsP, Ins(1,4,5)P3 is a second messenger produced in cells by phospholipase C (PLC)-mediated hydrolysis of phosphatidyl inositol-4,5-biphosphate. Binding of Ins(1,4,5)P3 to its receptor on the endoplasmic reticulum results in opening of the calcium channels and an increase in intracellular calcium.

Scientific Research Applications

Inhibition of Iron-Gall-Ink Corrosion

D-myo-Inositol-1,5-diphosphate in its sodium salt form has been utilized in the preservation of cellulose items, particularly for inhibiting iron-gall-ink corrosion. Studies have demonstrated that myo-inositol phosphates, including D-myo-Inositol-1,5-diphosphate, are effective in preventing decay caused by iron-gall-ink in historical documents and artworks, performing comparably to phytic acid dodecasodium salt (Šala et al., 2006).

Role in Dystrophic Calcification Prevention

Research on myo-inositol hexaphosphate (InsP6), closely related to D-myo-Inositol-1,5-diphosphate, indicates its effectiveness in preventing dystrophic calcifications in soft tissues. This property is significant in the context of metabolic disorders and tissue degeneration (Grases et al., 2004).

Dermatological Applications

Myo-inositol hexakisphosphate (InsP6) has shown promise in dermatological applications, including as a discoloring agent and for preventing calcinosis cutis. Studies also suggest its potential in inhibiting skin cancer. The topical application of InsP6 sodium salt has been found to be more effective compared to other forms, indicating potential uses in skincare products and treatments (Grases et al., 2005).

Chemical Synthesis and Modification

The chemical synthesis and modification of myo-inositol phosphates, including D-myo-Inositol-1,5-diphosphate, are areas of active research. This includes developing methods for incorporating diphosphate groups and photocage subunits, expanding its applications in biochemistry and molecular biology (Pavlović et al., 2016).

Cardioprotective Properties

D-myo-inositol-1,4,5-trisphosphate hexasodium, closely related to D-myo-Inositol-1,5-diphosphate, has been studied for its cardioprotective properties. It triggers a reduction in infarct size in heart models, suggesting potential applications in heart disease treatment (Przyklenk et al., 2005).

Interaction with Other Compounds in Solutions

Research has also been conducted on the interactions between myo-inositol, D-myo-Inositol-1,5-diphosphate, and other compounds in various solutions. This is relevant in understanding its behavior and efficacy in different mediums and temperatures, which is crucial for its application in various scientific and medical fields (Jengathe et al., 2015).

Properties

Molecular Formula

C6H12O12P2 · 2Na

Molecular Weight

384.1

InChI

InChI=1S/C6H14O12P2.2Na/c7-1-2(8)5(17-19(11,12)13)4(10)6(3(1)9)18-20(14,15)16;;/h1-10H,(H2,11,12,13)(H2,14,15,16);;/q;2*+1/p-2/t1-,2-,3-,4-,5?,6?;;/m1../s1

InChI Key

QGQLGMXVAUVPIQ-QPEFWZSESA-L

SMILES

O[C@@H]1[C@@H](OP([O-])(O)=O)[C@H](O)[C@@H](O)[C@@H](O)[C@H]1OP([O-])(O)=O.[Na+].[Na+]

synonyms

Ins(1,5)-P2 (sodium salt); 1,5-IP2 (sodium salt)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-myo-Inositol-1,5-diphosphate (sodium salt)
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D-myo-Inositol-1,5-diphosphate (sodium salt)
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D-myo-Inositol-1,5-diphosphate (sodium salt)
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D-myo-Inositol-1,5-diphosphate (sodium salt)
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D-myo-Inositol-1,5-diphosphate (sodium salt)
Reactant of Route 6
D-myo-Inositol-1,5-diphosphate (sodium salt)

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